1,2-Bis(chloromethyl)benzene, also known as BCMB or alpha,alpha'-dichloro-o-xylene, has limited applications in scientific research due to its extreme toxicity (PubChem: ). However, some historical research has utilized BCMB for its alkylating properties.
II. ## Alkylating Properties of BCMB
BCMB possesses two reactive chloromethyl groups that can readily transfer a methyl group to other molecules. This property was once explored in some scientific research, particularly in the field of protein crosslinking (Sigma-Aldrich: ). By introducing crosslinks between protein chains, BCMB could modify protein structure and function. However, safer and more controllable crosslinking agents have largely replaced BCMB in this application.
1,2-Bis(chloromethyl)benzene, also known as BCMB, is a synthetic organic compound with the chemical formula C₈H₈Cl₂. It is a colorless liquid at room temperature with a pungent odor []. BCMB has limited natural occurrence and is primarily produced for industrial applications. Due to its carcinogenic properties, its use has been largely discontinued []. However, it has played a historical role in scientific research, particularly in the field of organic chemistry for the introduction of chloromethyl groups into various molecules [].
The key feature of 1,2-Bis(chloromethyl)benzene is its aromatic benzene ring with two chlorine atoms attached at the 1st and 2nd positions (meta-orientation). Each chlorine atom further bonds with a methyl group (CH₃) []. This structure allows for the reactivity of the chloromethyl groups, making them susceptible to substitution reactions. The presence of the aromatic ring provides stability to the molecule.
Balanced chemical equation:
C₈H₁₀ + 2CH₂O + 2HCl (AlCl₃) -> C₈H₈Cl₂ + 2CH₃OH + H₂
For example, reaction with phenol (C₆H₅OH) yields a chloromethylated phenol:
C₈H₈Cl₂ + C₆H₅OH -> C₆H₄[CH₂Cl]OH + HCl
Corrosive;Irritant;Environmental Hazard